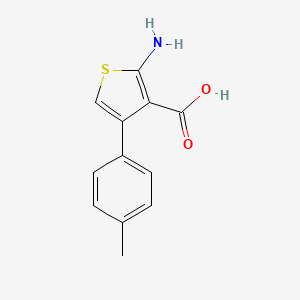
2-(2-Fluoro-6-methoxyphenoxy)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-6-methoxyphenoxy)ethan-1-amine is an organic compound with the molecular formula C9H12FNO2 It is characterized by the presence of a fluoro and methoxy group attached to a phenoxy ring, which is further connected to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-6-methoxyphenoxy)ethan-1-amine typically involves the reaction of 2-fluoro-6-methoxyphenol with ethylene oxide in the presence of a base to form the intermediate 2-(2-fluoro-6-methoxyphenoxy)ethanol. This intermediate is then reacted with ammonia or an amine source under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-6-methoxyphenoxy)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted phenoxyethanamines .
Scientific Research Applications
2-(2-Fluoro-6-methoxyphenoxy)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-6-methoxyphenoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in modulating its activity and binding affinity. The compound may influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenoxy)ethan-1-amine: Lacks the fluoro group, which may result in different chemical and biological properties.
1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine: Similar structure but with different connectivity, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-(2-fluoro-6-methoxyphenoxy)ethanamine |
InChI |
InChI=1S/C9H12FNO2/c1-12-8-4-2-3-7(10)9(8)13-6-5-11/h2-4H,5-6,11H2,1H3 |
InChI Key |
GCZFSODLVUKVIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12068679.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12068686.png)

![N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B12068694.png)


![[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine](/img/structure/B12068719.png)




![Ammonium 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoate](/img/structure/B12068738.png)
![5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol](/img/structure/B12068743.png)

